1-(4-Chlorophenyl)-3-(4-cyclohexylanilino)-1-propanone

Description

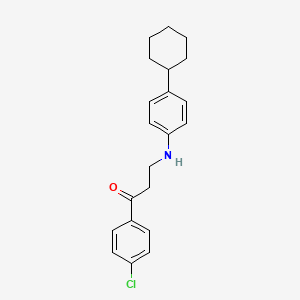

1-(4-Chlorophenyl)-3-(4-cyclohexylanilino)-1-propanone is a β-amino ketone derivative characterized by a propanone backbone substituted at the 1-position with a 4-chlorophenyl group and at the 3-position with a 4-cyclohexylanilino moiety. The cyclohexylanilino group consists of an aniline ring (C₆H₅NH) substituted at the para position with a cyclohexyl group (C₆H₁₁). This structural configuration confers unique physicochemical properties, such as increased lipophilicity and steric bulk, which influence its reactivity, solubility, and biological interactions.

The compound’s molecular formula is C₂₁H₂₄ClNO, with a molar mass of 341.88 g/mol. Its synthesis typically involves coupling reactions between substituted anilines and chlorophenylpropanone intermediates under catalytic conditions .

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(4-cyclohexylanilino)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClNO/c22-19-10-6-18(7-11-19)21(24)14-15-23-20-12-8-17(9-13-20)16-4-2-1-3-5-16/h6-13,16,23H,1-5,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTMSHHHHOMLKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)NCCC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601186548 | |

| Record name | 1-(4-Chlorophenyl)-3-[(4-cyclohexylphenyl)amino]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601186548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882748-68-7 | |

| Record name | 1-(4-Chlorophenyl)-3-[(4-cyclohexylphenyl)amino]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882748-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-3-[(4-cyclohexylphenyl)amino]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601186548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-3-(4-cyclohexylanilino)-1-propanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or allosteric sites on target proteins, leading to changes in their function.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and molecular attributes of 1-(4-chlorophenyl)-3-(4-cyclohexylanilino)-1-propanone with similar β-amino ketones:

*Estimated based on structural analogs.

Biological Activity

1-(4-Chlorophenyl)-3-(4-cyclohexylanilino)-1-propanone is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article synthesizes existing research findings regarding its biological activity, focusing on its mechanisms, efficacy, and potential applications in oncology.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a chlorophenyl group and a cyclohexylanilino moiety, which are critical for its biological activity.

Research indicates that this compound may exert its effects through various mechanisms:

- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, specifically targeting pathways involved in cancer proliferation. Kinases like AKT2 have been identified as significant targets due to their roles in oncogenic signaling pathways .

- Apoptosis Induction : The compound has been noted to induce apoptosis in cancer cell lines, suggesting its role in promoting programmed cell death in malignant cells while sparing normal cells .

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against various cancer cell lines. A significant study highlighted the following findings:

- Efficacy Against Glioblastoma : The compound exhibited notable antiproliferative activity against glioblastoma cell lines, with an EC50 value reported at approximately 20 μM. This level of activity positions it as a promising candidate for further development in glioma therapies .

- Selectivity : Importantly, the compound displayed significantly lower cytotoxicity towards non-cancerous cells, indicating a favorable therapeutic index .

Case Studies

Several case studies have documented the biological activity of similar compounds with structural similarities:

- Pyrano[2,3-c]pyrazole Derivatives : A related study on pyrano[2,3-c]pyrazole derivatives revealed that compounds with similar substituents could inhibit glioma growth effectively. The lead compound from this series demonstrated low micromolar activity against AKT2, further supporting the hypothesis that structural modifications can enhance biological activity against specific targets .

Data Tables

The following table summarizes the biological activity of this compound compared to other related compounds:

| Compound Name | EC50 (μM) | Target Kinase | Cell Line | Selectivity (Normal vs Cancer) |

|---|---|---|---|---|

| This compound | 20 | AKT2 | GL261 (Glioblastoma) | High |

| Pyrano[2,3-c]pyrazole Derivative 4j | 10 | AKT2 | U87MG (Glioblastoma) | Moderate |

Q & A

Q. How can researchers optimize the synthesis of 1-(4-Chlorophenyl)-3-(4-cyclohexylanilino)-1-propanone?

- Methodological Answer : Synthesis optimization involves selecting appropriate coupling agents and reaction conditions. For example, nucleophilic substitution between 4-chlorophenylpropanone derivatives and cyclohexylaniline intermediates can be enhanced using polar aprotic solvents (e.g., DMF) with catalysts like K₂CO₃ at 80–100°C . Adjusting stoichiometry (1:1.2 molar ratio of ketone to aniline) improves yield. Purity is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What spectroscopic methods are recommended for structural characterization?

- Methodological Answer :

- ¹H NMR : Key peaks include aromatic protons (δ 7.2–7.8 ppm), cyclohexyl CH₂ groups (δ 1.2–2.1 ppm), and the propanone carbonyl (δ 2.8–3.1 ppm). For example, in related compounds, the enone system shows coupling constants (J = 15–17 Hz) for trans-configuration .

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and N–H bending (if present) at ~3300 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₂₁H₂₃ClNO, MW 348.87).

Q. How can solubility challenges be addressed in experimental design?

- Methodological Answer : The compound’s solubility varies with substituents. Use DMSO or DCM for initial dissolution (~10 mg/mL). For aqueous assays, employ co-solvents like ethanol (≤10% v/v) or surfactants (e.g., Tween-80) to prevent precipitation .

Advanced Research Questions

Q. How to resolve contradictions in pharmacological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). For example, in serotonin receptor studies, confirm binding affinity (IC₅₀) using radioligand displacement assays (e.g., [³H]-GR113808 for 5-HT₄ receptors) . Validate functional activity via cAMP accumulation assays, ensuring consistent buffer pH (7.4) and incubation times (30–60 min) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Variation : Replace the cyclohexyl group with smaller (cyclopentyl) or bulkier (adamantyl) moieties to assess steric effects .

- Electron-Withdrawing Groups : Introduce trifluoromethyl or nitro groups to the chlorophenyl ring to enhance electrophilicity and receptor binding .

- Bioisosteric Replacement : Substitute the propanone carbonyl with thioketone or amide groups to modulate metabolic stability .

Q. How can in silico modeling predict interactions with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding to enzymes like serine proteases. Key steps:

Target Preparation : Retrieve X-ray structures (e.g., PDB ID 3FCT) and remove water molecules.

Ligand Parameterization : Generate force field parameters (GAFF2) for the compound.

Binding Free Energy : Calculate ΔG using MM-PBSA, focusing on residues within 5 Å of the ligand .

Q. What purification challenges arise due to byproducts, and how are they mitigated?

- Methodological Answer : Common byproducts include unreacted aniline intermediates or dimerized species. Strategies:

- Chromatographic Separation : Use gradient elution (hexane → ethyl acetate) on silica gel .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

Q. How to assess compound stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.